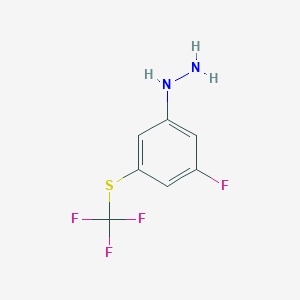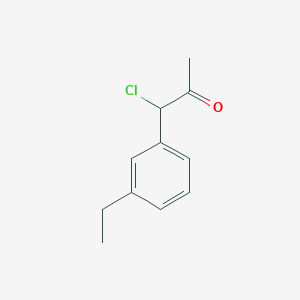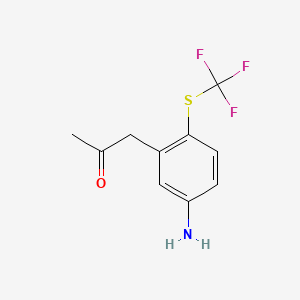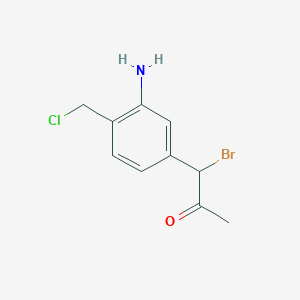
1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one is an organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a bromopropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-amino-3-(trifluoromethoxy)benzene with a brominating agent under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromopropanone moiety to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the bromopropanone moiety can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and lead to various physiological effects .
Comparación Con Compuestos Similares
- 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-chloropropan-1-one
- 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-iodopropan-1-one
- 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-fluoropropan-1-one
Uniqueness: Compared to its analogs, 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one may exhibit distinct reactivity and biological activity due to the presence of the bromine atom, which can influence the compound’s electronic properties and steric effects .
Propiedades
Fórmula molecular |
C10H9BrF3NO2 |
|---|---|
Peso molecular |
312.08 g/mol |
Nombre IUPAC |
1-[2-amino-3-(trifluoromethoxy)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NO2/c1-5(11)9(16)6-3-2-4-7(8(6)15)17-10(12,13)14/h2-5H,15H2,1H3 |
Clave InChI |
KKIDSBCQPNLJKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C(C(=CC=C1)OC(F)(F)F)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate](/img/structure/B14058245.png)








![Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]-](/img/structure/B14058293.png)



